N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide
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Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and an indole ring system
Mechanism of Action
Target of Action
It is known that many indole derivatives interact with a variety of receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities, which can be attributed to their ability to bind with high affinity to multiple receptors . The specific interactions between N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the diverse biological activities of indole derivatives, the effects of this compound could potentially be wide-ranging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the core indole structure. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and trifluoromethylation reactions are then performed to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry techniques can be employed to optimize the synthesis process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-3-carboxamide
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-2-carboxamide
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-5-carboxamide
Uniqueness: N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide stands out due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-5-4-9(16(18,19)20)8-14(12)22-15(23)11-2-1-3-13-10(11)6-7-21-13/h1-8,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNPTRBKGHHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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